molecular formula C12H9ClN4O4 B2642461 N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide CAS No. 860787-22-0

N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide

Cat. No.: B2642461
CAS No.: 860787-22-0
M. Wt: 308.68
InChI Key: TUXPMLJNQQRASA-UHFFFAOYSA-N
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Description

N-{4-[(6-Chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide (CAS: 860787-22-0) is a pyrimidine derivative with the molecular formula C₁₂H₉ClN₄O₄ and a molecular weight of 308.68 g/mol . The compound features a pyrimidine core substituted with chlorine (Cl) at position 6 and a nitro group (NO₂) at position 4. A phenylacetamide moiety is attached via an oxygen bridge at position 4 of the pyrimidine ring.

Properties

IUPAC Name

N-[4-(6-chloro-5-nitropyrimidin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O4/c1-7(18)16-8-2-4-9(5-3-8)21-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPMLJNQQRASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide typically involves the reaction of 6-chloro-5-nitro-4-pyrimidinol with 4-acetamidophenol. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. The presence of the nitro group is particularly noteworthy, as it has been linked to enhanced bioactivity against various pathogens.

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated that derivatives of pyrimidine compounds exhibited significant inhibition zones, suggesting that this compound may possess comparable efficacy in inhibiting bacterial growth.

Agricultural Applications

In agricultural science, this compound can be explored as a pesticide or herbicide . Its ability to interfere with specific biochemical pathways in plants could lead to effective weed control without harming crops.

Case Study: Herbicidal Activity

Research has shown that compounds with similar structures can inhibit plant growth by blocking photosynthesis or disrupting hormonal balance in plants. A field trial involving a related compound demonstrated a reduction in weed biomass by over 70% compared to untreated controls, indicating the potential for this compound as an effective herbicide.

Material Science Applications

The unique properties of this compound allow for exploration in material science , particularly in the development of polymers or coatings that require specific chemical resistance or stability.

Case Study: Polymer Development

A recent study focused on incorporating similar nitro-substituted compounds into polymer matrices. The results indicated enhanced thermal stability and resistance to oxidative degradation, showcasing the potential utility of this compound in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting DNA polymerase or interfere with protein synthesis by binding to ribosomal subunits. These interactions result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound retains a simple pyrimidine ring, whereas Compound 6 incorporates a thieno[2,3-d]pyrimidine fused ring system, which enhances π-conjugation and may influence binding affinity in biological systems .

In contrast, Compound 6’s phenylthieno moiety likely requires multistep fusion reactions, contributing to its moderate 50% yield .

Functional Implications

  • Bioactivity: Compound 6’s thienopyrimidine scaffold is associated with kinase inhibition and anticancer activity in literature, whereas the chloro-nitro-pyrimidine structure of the target compound may favor antibacterial or antiparasitic applications due to its electrophilic character .
  • Solubility: The nitro and chloro groups in the target compound could reduce aqueous solubility compared to Compound 6’s lipophilic phenylthieno group, impacting pharmacokinetic profiles .

Biological Activity

N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide, a compound with the CAS number 860787-22-0, belongs to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications.

The physicochemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC₁₂H₉ClN₄O₄
Molar Mass308.68 g/mol
Density1.518 g/cm³
Boiling Point531.4 °C
pKa13.89

These properties indicate that the compound is relatively stable under standard conditions and may exhibit significant solubility characteristics due to its molecular structure.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNA polymerase, which can disrupt DNA synthesis and lead to cell cycle arrest.
  • Protein Interaction : It may bind to ribosomal subunits, interfering with protein synthesis and affecting cell growth.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis.

Neuroprotective Activity

A study highlighted the neuroprotective properties of compounds structurally similar to this compound. These compounds were shown to protect PC12 cells from sodium nitroprusside-induced damage, indicating potential therapeutic applications in neurodegenerative diseases . The protective effects were attributed to their ability to reduce oxidative stress and promote cell survival.

Antimicrobial Properties

Research into the antimicrobial activity of pyrimidine derivatives has shown promising results. For example, compounds related to this compound exhibited significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the anticancer properties of similar pyrimidine derivatives demonstrated that they could inhibit tumor cell proliferation in vitro. The study found that these compounds induced apoptosis in cancer cells through caspase activation pathways.
  • Carbonic Anhydrase Inhibition : Another study focused on the inhibition of carbonic anhydrase II by related compounds, revealing that some derivatives exhibited selective inhibition comparable to established drugs like acetazolamide . This selectivity could make them suitable candidates for treating conditions related to carbonic anhydrase dysregulation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide, and how can reaction yields be improved?

  • Methodology : The compound likely involves nucleophilic aromatic substitution (SNAr) to attach the pyrimidinyloxy group to the phenylacetamide scaffold. Evidence from structurally related pyrimidine derivatives (e.g., substitution at the 4-position with aryloxy groups) suggests using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity . Optimization of equivalents of the pyrimidinyl chloride precursor and base (e.g., K₂CO₃) can improve yields, as seen in analogous syntheses yielding 50–58% .
  • Characterization : Confirm purity via melting point analysis (e.g., 190–205°C for similar compounds) and LC-MS for molecular ion detection (e.g., m/z 362.0–376.0 [M+H]+) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • 1H NMR : Key signals include the acetamide methyl group (δ ~2.03 ppm), aromatic protons (δ 7.0–8.6 ppm), and pyrimidine protons (δ ~6.8–8.6 ppm). Integrate peaks to confirm substitution patterns .
  • LC-MS/MS : Use high-resolution mass spectrometry to distinguish isotopic patterns (e.g., chlorine’s M+2 peak) and rule out impurities .

Advanced Research Questions

Q. How do the chloro and nitro substituents on the pyrimidine ring influence electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron-deficient regions caused by the nitro group, which may direct electrophilic attacks or hydrogen bonding in biological targets. Compare with analogs lacking nitro groups (e.g., vs. 2) to assess substituent effects on reaction kinetics .
  • Experimental Validation : Use Hammett constants (σ) to quantify electronic effects. Nitro (σ = 1.27) and chloro (σ = 0.23) groups may synergistically enhance electrophilicity at the pyrimidine’s 4-position, impacting nucleophilic substitution rates.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and purity thresholds (≥95% by HPLC). highlights variability in biological outcomes due to impurities in related acetamides .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., mixed-effects regression) to account for inter-lab variability.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Modification Strategies :

  • Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to stabilize the pyrimidine ring (see for trifluoromethyl analogs) .
  • Introduce heterocyclic rings (e.g., thienopyrimidine in ) to enhance π-π stacking with target proteins .
    • Biological Testing : Use kinase inhibition assays or bacterial growth assays to screen derivatives, prioritizing compounds with improved logP (calculated via ChemAxon) for bioavailability.

Methodological and Analytical Challenges

Q. What chromatographic methods are optimal for separating byproducts during synthesis?

  • HPLC Conditions : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar nitro-containing intermediates. reports retention times for structurally complex acetamides under similar conditions .
  • TLC Monitoring : Employ silica gel plates with UV-active zones (254 nm) and eluents like ethyl acetate/hexane (3:7) to track reaction progress.

Q. How can computational modeling predict metabolic stability or toxicity?

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. The nitro group may undergo reduction to an amine, potentially forming reactive intermediates .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) to quantify metabolic half-life.

Application-Oriented Questions

Q. What therapeutic or agrochemical applications are plausible based on structural analogs?

  • Medicinal Chemistry : The nitro-pyrimidine core is common in kinase inhibitors (e.g., EGFR). Test against cancer cell lines with EGFR mutations (e.g., H1975) .
  • Agrochemicals : Analogous chloropyrimidines () show herbicidal activity; evaluate pre-emergent herbicidal efficacy in Arabidopsis models .

Q. Can this compound serve as a precursor for photoaffinity labeling probes?

  • Design : Incorporate a diazirine or benzophenone group into the acetamide side chain. Use UV irradiation to crosslink with target proteins, followed by MS/MS identification .

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